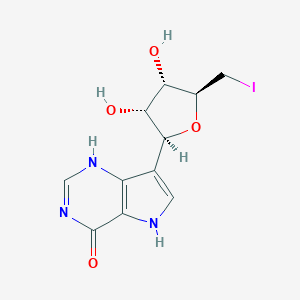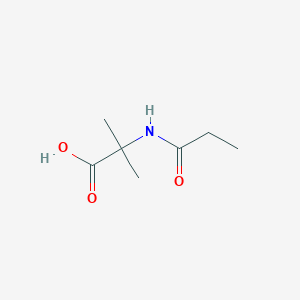
Dendrophenol
Overview
Description
Molecular Structure Analysis
The InChI code for Dendrophenol is1S/C17H20O5/c1-20-14-8-11 (6-7-13 (14)18)4-5-12-9-15 (21-2)17 (19)16 (10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 . The H-NMR data is consistent with the structure . Physical And Chemical Properties Analysis
Dendrophenol is a solid substance . It has a molecular weight of 304.34 and its molecular formula is C17H20O5 . It is recommended to be stored at -20°C, protected from light .Scientific Research Applications
Diabetes Management
Dendrophenol, found in medicinal dendrobiums, is used in traditional Chinese medicine for the treatment of diabetes . The active compounds and mechanisms of medicinal dendrobiums in diabetes management are being researched. Current literature indicates that polysaccharides and bibenzyls, which are commonly isolated in the Dendrobium genus, have shown anti-diabetic effects by lowering glucose levels and reversing chronic inflammation of Type 2 Diabetes Mellitus (T2DM) when taken orally at 200 mg/kg .
Anti-Inflammatory Properties
Dendrophenol has been found to have anti-inflammatory properties . This is particularly useful in the management of diseases such as diabetes, where chronic inflammation plays a significant role.
Antioxidant Functions
Natural polyphenols, including Dendrophenol, have been valued as a crucial regulator of nutrient metabolism and metabolic diseases due to their antioxidant functions . These antioxidant properties can help protect the body from damage by free radicals, unstable molecules that can damage cellular structures.
Colon Cancer Prevention
Research has shown that natural polyphenols could act as a targeted modulator to play a key role in the prevention or treatment of colon cancer . Colon cancer commonly develops from long-term chronic inflammation in the intestine and seriously threatens human health. The potential application of natural polyphenols in colon cancer might be regarded as a novel platform for colon cancer management .
Immune Enhancement
Polyphenols, including Dendrophenol, have been found to have immune-enhancing properties . This can help the body fight off illnesses and infections more effectively.
Flavonoids and Dendrophenol Biosynthesis
The hydroxycinnamyl transferase (HCT) gene family from Dendrobium officinale has been studied to reveal the biosynthesis of flavonoids and dendrophenol in the plant . Understanding this biosynthesis process can help in the production and application of these compounds in various fields.
Safety And Hazards
Future Directions
Dendrophenol has been widely demonstrated to have therapeutic benefits, particularly as an anticancer agent . Future research could focus on decoding the biosynthesis of Dendrophenol and other significant bibenzyl derivatives . The development of cultures for the conservation of the threatened tropical epiphytic orchid species, Dendrobium ovatum, and their potential towards Dendrophenol bioproduction in vitro, is another promising direction .
properties
IUPAC Name |
4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAYUIKLRABOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148752 | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dendrophenol | |
CAS RN |
108853-14-1 | |
| Record name | Moscatilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dendrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)





![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)






